Polymyxin B1-I sulfate Polymyxin B1-I sulfate Polymyxin B1-I sulfate is one of the individual polypeptide components in polymyxin B sulfate. Polymyxin B1-I contains, among other amino acids, an L-isoleucine residue in place of the L-leucine reside found in the other polymyxin fractions. The unique fatty acid group found in B1-I is 6-methyloctanoic acid (6-MOA), the same group found in polymyxin B1. Results from in vitro studies have shown marginal differences in MIC data when comparing the fractions.
Brand Name: Vulcanchem
CAS No.: 80469-10-9
VCID: VC0014359
InChI: InChI=1S/C56H98N16O13/c1-7-31(3)14-12-13-17-43(75)63-36(18-24-57)51(80)72-46(34(6)74)56(85)68-39(21-27-60)48(77)66-41-23-29-62-54(83)45(33(5)73)71-52(81)40(22-28-61)65-47(76)38(20-26-59)67-55(84)44(32(4)8-2)70-53(82)42(30-35-15-10-9-11-16-35)69-49(78)37(19-25-58)64-50(41)79/h9-11,15-16,31-34,36-42,44-46,73-74H,7-8,12-14,17-30,57-61H2,1-6H3,(H,62,83)(H,63,75)(H,64,79)(H,65,76)(H,66,77)(H,67,84)(H,68,85)(H,69,78)(H,70,82)(H,71,81)(H,72,80)/t31?,32-,33+,34+,36-,37-,38-,39-,40-,41-,42+,44-,45-,46-/m0/s1
SMILES: CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)C(C)CC)CCN)CCN)C(C)O
Molecular Formula: C56H98N16O13
Molecular Weight: 1203.499

Polymyxin B1-I sulfate

CAS No.: 80469-10-9

Reference Standards

VCID: VC0014359

Molecular Formula: C56H98N16O13

Molecular Weight: 1203.499

Polymyxin B1-I sulfate - 80469-10-9

CAS No. 80469-10-9
Product Name Polymyxin B1-I sulfate
Molecular Formula C56H98N16O13
Molecular Weight 1203.499
IUPAC Name N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-12-[(2S)-butan-2-yl]-3-[(1R)-1-hydroxyethyl]-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide
Standard InChI InChI=1S/C56H98N16O13/c1-7-31(3)14-12-13-17-43(75)63-36(18-24-57)51(80)72-46(34(6)74)56(85)68-39(21-27-60)48(77)66-41-23-29-62-54(83)45(33(5)73)71-52(81)40(22-28-61)65-47(76)38(20-26-59)67-55(84)44(32(4)8-2)70-53(82)42(30-35-15-10-9-11-16-35)69-49(78)37(19-25-58)64-50(41)79/h9-11,15-16,31-34,36-42,44-46,73-74H,7-8,12-14,17-30,57-61H2,1-6H3,(H,62,83)(H,63,75)(H,64,79)(H,65,76)(H,66,77)(H,67,84)(H,68,85)(H,69,78)(H,70,82)(H,71,81)(H,72,80)/t31?,32-,33+,34+,36-,37-,38-,39-,40-,41-,42+,44-,45-,46-/m0/s1
Standard InChIKey YAMZKVXJHUGXEM-DCFHCFNESA-N
SMILES CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)C(C)CC)CCN)CCN)C(C)O
Appearance White powder
Description Polymyxin B1-I sulfate is one of the individual polypeptide components in polymyxin B sulfate. Polymyxin B1-I contains, among other amino acids, an L-isoleucine residue in place of the L-leucine reside found in the other polymyxin fractions. The unique fatty acid group found in B1-I is 6-methyloctanoic acid (6-MOA), the same group found in polymyxin B1. Results from in vitro studies have shown marginal differences in MIC data when comparing the fractions.
Synonyms N-((S)-4-amino-1-(((2S,3R)-1-(((S)-4-amino-1-oxo-1-(((3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-12-((S)-sec-butyl)-3-((R)-1-hydroxyethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptaazacyclotricosan-21-yl)amino)butan-2-yl)am
Reference Newton, B. A. /The Properties and Mode of Action of the Polymyxins./ Bacteriology Reviews (n.d.): 14-27. www.ncbi.gov. Web. 21 Aug. 2012.Selim S., Negrel J., Govaerts C., Gianinazzi S. and Tuinen van D., 2005, Isolation and Partial Characterization of Antagonistic Peptides Produced by Paenibacillus sp. Strain B2 Isolated from the Sorghum Mycorrhizosphere. Applied and Environmental Microbiology, Nov. 2005, p. 6501–6507
Last Modified Aug 20 2021
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